molecular formula C11H9ClN4 B566546 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole CAS No. 107856-31-5

5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole

Cat. No.: B566546
CAS No.: 107856-31-5
M. Wt: 232.671
InChI Key: KALBLBGKEQSQEE-UHFFFAOYSA-N
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Description

5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals and agrochemicals

Scientific Research Applications

5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole typically involves the reaction of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile with an amine source under controlled conditions. One common method involves the use of pyridine as a solvent and microwave heating at 120°C to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also help in maintaining the regioselectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile
  • 7-Amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles

Uniqueness

5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-amino-1-(2-chlorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c1-7-8(6-13)11(14)16(15-7)10-5-3-2-4-9(10)12/h2-5H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALBLBGKEQSQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674523
Record name 5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107856-31-5
Record name 5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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